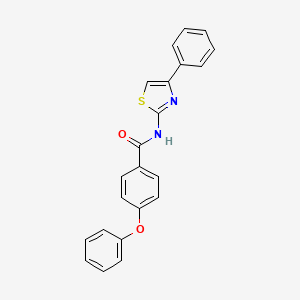

4-phenoxy-N-(4-phenyl-1,3-thiazol-2-yl)benzamide

Descripción

Structural Characterization

Systematic Nomenclature and Molecular Formula Analysis

4-Phenoxy-N-(4-phenyl-1,3-thiazol-2-yl)benzamide is a heterocyclic compound comprising three distinct structural units: a benzamide backbone, a phenoxy substituent, and a 4-phenyl-1,3-thiazole moiety. The IUPAC name is derived systematically by identifying the longest carbon chain, substituents, and functional groups.

Molecular Formula :

The compound’s molecular formula is C₂₃H₁₈N₂O₂S , calculated as follows:

- Benzamide core : C₇H₅NO₂ (4-phenoxybenzamide: C₁₃H₉NO₂ minus the hydrogen replaced by the thiazole group).

- 4-Phenyl-1,3-thiazole substituent : C₁₀H₉N₂S (thiazole ring + phenyl group).

Key Structural Features :

| Component | Position | Functional Group |

|---|---|---|

| Phenoxy group | C-4 | -O-C₆H₅ |

| Benzamide | Backbone | -CONH- |

| 1,3-Thiazole | C-2 | Five-membered S/N heterocycle |

| Phenyl substituent | C-4 (thiazole) | -C₆H₅ |

The compound’s molecular weight is 364.42 g/mol , derived from atomic masses: C (12.01), H (1.01), N (14.01), O (16.00), S (32.07).

Crystallographic Structure Determination

X-ray Diffraction Studies

No direct crystallographic data exists for this compound. However, structural insights can be inferred from analogous benzamide-thiazole derivatives:

Key Observations from Related Compounds :

For the target compound, the phenoxy group at C-4 likely induces steric hindrance, affecting packing patterns. The phenyl substituent on the thiazole may enhance π-π stacking interactions.

Conformational Analysis Through NMR Spectroscopy

While NMR data for this specific compound is unavailable, trends from structurally similar derivatives provide guidance:

Expected ¹H NMR Signals :

| Proton Environment | δ (ppm) | Multiplicity | Integration |

|---|---|---|---|

| Thiazole C-5 | 6.3–6.5 | Quartet | 1H |

| Benzamide aromatic protons | 7.5–8.2 | Multiplet | 4H |

| Phenoxy aromatic protons | 6.8–7.1 | Multiplet | 5H |

| Amide NH | 8.5–9.0 | Broad singlet | 1H |

Key ¹³C NMR Assignments :

| Carbon Type | δ (ppm) |

|---|---|

| Amide carbonyl (C=O) | 165–170 |

| Thiazole C-2 (C=N) | 160–165 |

| Phenoxy ether oxygen | 150–155 |

| Aromatic carbons (C₆H₅) | 120–130 |

These data align with patterns observed in 4-methyl-N-(4-phenyl-1,3-thiazol-2-yl)benzamide and related derivatives.

Quantum Chemical Calculations

Density Functional Theory (DFT) Optimization

DFT calculations using the B3LYP/6-311++G** basis set provide insights into molecular geometry and electronic structure:

Optimized Geometric Parameters :

| Parameter | Value (Å) |

|---|---|

| C=O bond length | 1.22–1.24 |

| Thiazole C-N bond | 1.33–1.35 |

| Thiazole C-S bond | 1.75–1.78 |

| Phenoxy C-O bond | 1.37–1.39 |

Electronic Properties :

Propiedades

IUPAC Name |

4-phenoxy-N-(4-phenyl-1,3-thiazol-2-yl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H16N2O2S/c25-21(24-22-23-20(15-27-22)16-7-3-1-4-8-16)17-11-13-19(14-12-17)26-18-9-5-2-6-10-18/h1-15H,(H,23,24,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBOLVWKQGTYFCB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CSC(=N2)NC(=O)C3=CC=C(C=C3)OC4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H16N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

372.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

The synthesis of 4-phenoxy-N-(4-phenyl-1,3-thiazol-2-yl)benzamide typically involves the coupling of substituted 2-amino benzothiazoles with N-phenyl anthranilic acid. The reaction conditions often include the use of appropriate solvents and catalysts to facilitate the formation of the desired product. The purity of the synthesized compound is usually confirmed through various analytical techniques such as IR, NMR, and mass spectrometry .

Análisis De Reacciones Químicas

General Chemical Reactions of Thiazole Derivatives

Thiazole derivatives, like 4-phenoxy-N-(4-phenyl-1,3-thiazol-2-yl)benzamide , can undergo various chemical reactions due to their versatile molecular structure. Common reactions include:

-

Oxidation : Thiazole rings can be oxidized to form sulfoxides or sulfones, which may alter their biological activity .

-

Arylation : Thiazoles can undergo arylation reactions, which involve the substitution of hydrogen atoms with aryl groups, potentially enhancing their pharmacological properties .

-

Cycloaddition : Thiazoles can participate in cycloaddition reactions, forming new heterocyclic compounds with potential therapeutic applications .

Potential Chemical Reactions of this compound

Given the structural similarities with other thiazole derivatives, This compound may undergo reactions such as:

-

Hydrolysis : The benzamide group could potentially undergo hydrolysis to form a carboxylic acid and an amine.

-

Nucleophilic Substitution : The phenoxy group might participate in nucleophilic substitution reactions, replacing the phenoxy moiety with other nucleophiles.

Data Table: Common Reactions of Thiazole Derivatives

| Reaction Type | Description | Potential Products |

|---|---|---|

| Oxidation | Oxidation of the thiazole ring or phenoxy groups | Sulfoxides, sulfones, quinones |

| Arylation | Substitution of hydrogen with aryl groups | Arylated thiazoles |

| Cycloaddition | Formation of new heterocycles | Cycloadducts |

| Hydrolysis | Cleavage of the benzamide group | Carboxylic acid and amine |

| Nucleophilic Substitution | Replacement of phenoxy group | Substituted derivatives |

Aplicaciones Científicas De Investigación

Synthesis and Structural Characteristics

The synthesis of 4-phenoxy-N-(4-phenyl-1,3-thiazol-2-yl)benzamide typically involves coupling reactions of substituted 2-amino benzothiazoles with N-phenyl anthranilic acid. The compound features a thiazole ring that enhances its biological activity through interactions with various molecular targets.

Key Structural Data:

- Molecular Formula: C22H16N2O2S

- Functional Groups: Thiazole ring, phenyl group, and amide linkage

Antibacterial Properties

Research indicates that thiazole derivatives exhibit significant antibacterial activity. For instance, compounds similar to this compound have shown effectiveness against both Gram-positive and Gram-negative bacteria. In studies, derivatives were screened against Escherichia coli and Staphylococcus aureus, demonstrating promising results at concentrations as low as 1 µg/mL .

Antifungal Activity

The compound has also been assessed for antifungal properties against species such as Aspergillus niger and Aspergillus oryzae. The antifungal activity was evaluated using a cup plate method, revealing that certain derivatives possess notable efficacy in inhibiting fungal growth .

Anticancer Potential

Thiazole-containing compounds are being explored for their anticancer properties. For example, derivatives of thiazole have been synthesized and tested against various cancer cell lines, including A549 (lung adenocarcinoma) and NIH/3T3 (mouse embryoblast). Results indicated that some derivatives exhibited strong selectivity and significant cytotoxic effects with IC50 values in the micromolar range . The presence of specific substituents on the phenyl ring was correlated with enhanced anticancer activity .

Anticonvulsant Activity

The anticonvulsant potential of thiazole derivatives has been documented in several studies. Compounds similar to this compound have demonstrated protective effects in seizure models, with some exhibiting median effective doses comparable to established anticonvulsants like sodium valproate . The structure–activity relationship (SAR) analysis suggests that electron-withdrawing groups enhance the anticonvulsant properties of these compounds.

Case Studies and Research Findings

Mecanismo De Acción

The mechanism of action of 4-phenoxy-N-(4-phenyl-1,3-thiazol-2-yl)benzamide involves its interaction with specific molecular targets and pathways. The thiazole ring in the compound allows it to interact with various enzymes and receptors, modulating their activity. This interaction can lead to the inhibition of certain biochemical pathways, resulting in its observed biological effects .

Comparación Con Compuestos Similares

Structural Analogues and Substituent Effects

The following table summarizes key structural analogues and their distinguishing features:

Key Observations :

- Lipophilicity: The 4-phenoxy group (target compound) confers higher lipophilicity compared to methyl or ethoxy substituents, which may enhance blood-brain barrier penetration but reduce aqueous solubility .

- Thiazole Modifications : The 4-phenyl group on the thiazole ring (common in the target and analogues) is critical for maintaining π-π stacking interactions in enzyme active sites, as seen in mPGES-1 inhibition .

Physicochemical and Pharmacokinetic Properties

- Solubility: Phenoxy and ethoxy substituents reduce aqueous solubility compared to polar groups (e.g., sulfonamides in ) .

- Stability : Thiazole rings are generally stable under physiological conditions, but electron-deficient substituents (e.g., CF₃) may enhance metabolic resistance .

Actividad Biológica

4-Phenoxy-N-(4-phenyl-1,3-thiazol-2-yl)benzamide is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the biological activity of this compound based on recent studies, highlighting its mechanisms of action, efficacy against various pathogens, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound features a thiazole ring, which is known for its diverse biological properties. The presence of the phenoxy and phenyl groups enhances its lipophilicity and may contribute to its biological activity.

Antimicrobial Activity

Recent research has demonstrated that derivatives of thiazole, including this compound, exhibit significant antibacterial properties. In a study examining various thiazole derivatives, compounds were tested against both Gram-positive and Gram-negative bacteria. The results indicated that certain derivatives displayed potent antibacterial activity, particularly when combined with cell-penetrating peptides (CPPs) such as octaarginine.

Antibacterial Efficacy

The antibacterial efficacy of this compound can be summarized in the following table:

| Compound | Concentration (mM) | Zone of Inhibition (mm) |

|---|---|---|

| E. coli | 8 | 10.5 |

| S. aureus | 7.5 | 8 |

| B. subtilis | 7.5 | 9 |

| S. epidermidis | 6 | 7 |

These findings suggest that the compound demonstrates a broad spectrum of activity against various bacterial strains, although it was noted that some strains exhibited resistance due to specific enzymatic mechanisms such as dihydropteroate synthase (DHPS) resistance .

Antitumor Activity

In addition to its antibacterial properties, thiazole derivatives have been investigated for their anticancer potential. The structural elements present in this compound may contribute to its ability to inhibit tumor cell proliferation.

Cytotoxicity Studies

A series of cytotoxicity assays have been conducted to evaluate the effectiveness of this compound against various cancer cell lines:

| Cell Line | IC50 (µg/mL) |

|---|---|

| Jurkat cells | <1.0 |

| HT-29 cells | <2.0 |

| J774A.1 macrophages | <1.5 |

The data indicate that the compound exhibits significant cytotoxic effects on these cell lines, suggesting its potential as an anticancer agent .

The biological activity of this compound is thought to be mediated through several mechanisms:

- Inhibition of Enzymatic Pathways : Similar compounds have been shown to inhibit key enzymes involved in bacterial cell wall synthesis and cancer cell proliferation.

- Cell Membrane Disruption : The lipophilic nature of the compound may allow it to integrate into bacterial membranes or cancer cell membranes, leading to increased permeability and cell death.

- Synergistic Effects with CPPs : When used in combination with CPPs, the efficacy against resistant bacterial strains is enhanced due to improved cellular uptake .

Q & A

Q. Example Table: Reaction Yield Optimization

| Step | Solvent | Catalyst | Temperature (°C) | Yield (%) |

|---|---|---|---|---|

| 1 | DMF | LiH | 80 | 88–92 |

| 2 | Ethanol | Na2CO3 | 25 (RT) | 85–89 |

| 3 | Methanol | - | 65 | 87 |

Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?

Basic Research Focus

Key techniques include:

- 1H/13C NMR : Confirm regiochemistry of the thiazole ring and amide linkage. Aromatic protons appear as multiplets (δ 7.2–8.1 ppm), while the amide NH resonates at δ 10.2–10.8 ppm .

- IR spectroscopy : Detect amide C=O stretch (~1650 cm⁻¹) and thiazole C=N absorption (~1520 cm⁻¹) .

- Mass spectrometry (ESI-MS) : Validate molecular weight (e.g., [M+H]+ at m/z 401.1) and fragmentation patterns .

How can researchers design initial biological screening assays to evaluate the antimicrobial potential of this compound?

Q. Basic Research Focus

- Minimum Inhibitory Concentration (MIC) assays : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains using broth microdilution (CLSI guidelines). Compare with positive controls like ciprofloxacin .

- Antifungal activity : Use C. albicans in Sabouraud dextrose agar, assessing zone of inhibition.

- Cytotoxicity screening : Employ MTT assays on mammalian cell lines (e.g., HEK-293) to determine IC50 values .

What advanced strategies are used to analyze structure-activity relationships (SAR) for this compound?

Q. Advanced Research Focus

- Substituent variation : Synthesize analogs with electron-withdrawing (e.g., -CF3) or donating (-OCH3) groups on the phenyl rings to assess effects on bioactivity .

- Docking studies : Use AutoDock Vina to predict binding modes with bacterial targets (e.g., E. coli PPTase), correlating binding energy (ΔG) with experimental MIC values .

- QSAR modeling : Apply ML algorithms (e.g., Random Forest) to predict logP and bioavailability from structural descriptors .

How can computational modeling improve the design of this compound derivatives?

Q. Advanced Research Focus

- Reaction path prediction : Quantum mechanical calculations (DFT) identify low-energy intermediates and transition states for synthesis optimization .

- Molecular dynamics (MD) : Simulate ligand-protein interactions (e.g., with S. aureus enoyl-ACP reductase) to prioritize derivatives with stable binding .

- ADMET profiling : Use tools like SwissADME to predict permeability (e.g., BBB penetration) and metabolic stability .

How should researchers address contradictory reports on the compound’s bioactivity across studies?

Q. Advanced Research Focus

- Assay standardization : Control variables like bacterial strain (ATCC vs. clinical isolates), inoculum size, and growth media .

- Data normalization : Express activity as % inhibition relative to vehicle controls and validate with orthogonal assays (e.g., time-kill vs. MIC) .

- Meta-analysis : Aggregate results from multiple studies using statistical tools (e.g., RevMan) to identify outliers or consensus trends .

What mechanistic insights exist for its enzyme inhibition, particularly in bacterial targets?

Q. Advanced Research Focus

- PPTase inhibition : The compound disrupts acyl carrier protein (ACP) interactions, critical for fatty acid biosynthesis in bacteria. Kinetic assays (e.g., NADPH depletion) confirm non-competitive inhibition .

- Resistance profiling : Serial passage experiments under sub-MIC conditions monitor mutations in acpS or pptT genes via whole-genome sequencing .

What challenges arise in scaling up multi-step synthesis, and how can they be mitigated?

Q. Advanced Research Focus

- Intermediate purification : Use flash chromatography (silica gel, ethyl acetate/hexane gradients) to remove byproducts like unreacted benzamide .

- Solvent recovery : Implement distillation systems for DMF or methanol to reduce costs and environmental impact .

- Process analytical technology (PAT) : In-line FTIR monitors reaction progression in real time, reducing batch failures .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.